Mirin

DNA damage response MRE11 nuclease MRN complex

Mirin (CAS 1198097-97-0) is a cell-permeable MRN complex inhibitor that blocks Mre11-associated exonuclease activity and MRN-dependent ATM activation (IC50 = 12 μM) without inhibiting ATM kinase directly. This makes it an essential tool for dissecting upstream MRN signaling vs. downstream ATM functions in DNA double-strand break repair studies. Supplied as solid powder (MW 220.25 Da), ≥98% purity, DMSO-soluble to 100 mM. For in vivo applications, nanoparticle encapsulation is required to achieve systemic bioavailability. Unformulated Mirin is not suitable for direct in vivo dosing.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
CAS No. 1198097-97-0
Cat. No. B1677157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMirin
CAS1198097-97-0
SynonymsMirin
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O
InChIInChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5-
InChIKeyYBHQCJILTOVLHD-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mirin (CAS 1198097-97-0) MRN Complex Inhibitor: Baseline Overview for Research Procurement


Mirin (CAS 1198097-97-0) is a cell-permeable small-molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex, a key sensor of DNA double-strand breaks in the DNA damage response [1]. Discovered via a forward chemical genetic screen, Mirin blocks Mre11-associated 3' to 5' exonuclease activity and prevents MRN-dependent activation of the ATM kinase (IC50 = 12 μM) without directly inhibiting ATM protein kinase activity [1]. This compound is supplied as a solid powder with a molecular weight of 220.25 Da, soluble in DMSO (up to 100 mM), and typically requires refrigerated storage (0-10°C) under inert gas [2]. Mirin serves as a foundational research tool for probing MRN complex function, but its relatively weak inhibition of MRE11 exonuclease activity and lack of selectivity across MRE11 nuclease functions necessitate careful consideration when selecting this compound over more specialized analogs [1][3].

Why PFM39, PFM01, or PFM03 Cannot Simply Replace Mirin in Experimental Workflows


Despite sharing a common pharmacophore, Mirin and its derivative analogs (PFM39, PFM01, PFM03) exhibit distinct and mutually exclusive nuclease inhibition profiles at the MRE11 active site. Co-crystal structures reveal that Mirin binds to a site that permits inhibition of both exonuclease and endonuclease activities, albeit weakly, whereas PFM39 is a selective exonuclease inhibitor, and PFM01/PFM03 are selective endonuclease inhibitors that occupy a distinct binding pocket near the dimer interface [1]. Functionally, this differential targeting translates to divergent effects on DNA double-strand break repair pathway choice: Mirin inhibits homologous recombination (HR) but also impairs non-homologous end joining (NHEJ) via its broader MRN disruption, while PFM01 enhances NHEJ and reduces HR . Substituting one compound for another without accounting for these nuclease-specific and pathway-specific effects will confound experimental interpretation and lead to irreproducible results in DNA repair studies [1].

Mirin (CAS 1198097-97-0) Quantitative Differential Evidence Against Comparators


Mirin vs PFM39: Differential MRE11 Exonuclease Inhibition in Human MRN Complex

Mirin inhibits MRE11-associated exonuclease activity, but with significantly lower potency than its selective analog PFM39. In cell-free assays using purified human MRN complex, Mirin at 100 μM reduces exonuclease activity to approximately 40-50% of control levels, whereas PFM39 achieves near-complete inhibition at the same concentration [1]. Additionally, PFM39 inhibits dsDNA end resection in A549 cells with an IC50 of 50-75 μM, a quantitative benchmark not established for Mirin in this cellular context .

DNA damage response MRE11 nuclease MRN complex

Mirin vs PFM03: Differential MRE11 Endonuclease Inhibition in Purified Human MRE11 Assays

Mirin exhibits negligible inhibition of human MRE11 endonuclease activity, whereas PFM03 specifically and potently blocks this function. In assays using φX174 circular ssDNA as a substrate, PFM03 at 100 μM reduces MRE11 endonuclease activity by approximately 70% relative to DMSO control, while Mirin shows no detectable inhibition [1]. Furthermore, PFM03 has been reported to reduce MRN endonuclease activity by up to 98% in independent studies .

MRE11 endonuclease DNA end resection ssDNA cleavage

Mirin Functional Selectivity: Inhibition of ATM Activation vs Direct ATM Kinase Activity

Mirin prevents MRN-dependent activation of ATM with an IC50 of 12 μM, yet does not directly inhibit ATM protein kinase activity [1]. This contrasts with direct ATM kinase inhibitors (e.g., KU-55933) which block ATM catalytic function but leave upstream MRN sensing intact. In kinase selectivity profiling, Mirin exhibits IC50 values >100 μM against PI4K and ATR, and ~16.6 μM against DNA-PK, mTOR, and PI3K, indicating a moderate selectivity window but not absolute specificity .

ATM signaling kinase selectivity DNA damage checkpoint

Mirin In Vivo Efficacy: Nanoparticle-Encapsulated Mirin Suppresses Neuroblastoma Xenograft Growth

Encapsulation of Mirin in nanoparticles enabled systemic administration in a MYCN-amplified neuroblastoma xenograft model, resulting in sharp impairment of tumor growth [1]. At a dose of 50 mg/kg, nanoparticle-encapsulated Mirin reduced tumor growth in LA-N-5 mouse xenografts, an effect not observed with unformulated Mirin due to poor bioavailability [2]. This in vivo activity is associated with DNA damage response (DDR) activation, p53 accumulation, and apoptotic cell death in tumor tissue [1].

neuroblastoma MYCN amplification xenograft nanoparticle formulation

Mirin Radiosensitizes HPV-Negative HNSCC Cell Lines While Sparing HPV-Positive and Healthy Controls

Mirin exhibits a differential radiosensitizing effect based on HPV status in head and neck squamous cell carcinoma (HNSCC). In functional assays (cell death, cell cycle distribution, colony formation, DNA damage), Mirin combined with ionizing radiation showed a trend toward radiosensitization in five HPV-negative HNSCC cell lines, but not in two HPV-positive lines or a primary fibroblast control [1]. This context-dependent activity suggests a therapeutic window specific to HPV-negative tumors.

radiosensitization head and neck squamous cell carcinoma HPV status

Mirin Induces Synthetic Lethality in BRCA2-Deficient Ovarian Cancer Cells vs Proficient Controls

Mirin induces synthetic lethality in BRCA2-deficient ovarian cancer cells relative to BRCA2-proficient controls, an effect observed in 2D cultures and 3D spheroids [1]. In a Mirin-resistant model, resistance correlates with downregulation of 53BP1 and upregulation of compensatory DNA repair pathways, a mechanism confirmed in in vivo xenograft models [1]. Clinical cohort analysis further shows that low BRCA2 expression combined with high MRE11 co-expression is linked to worse progression-free survival (p=0.005) and overall survival (p=0.001) in human ovarian tumors [1].

synthetic lethality BRCA2 deficiency ovarian cancer PARP inhibitor alternative

Mirin (CAS 1198097-97-0) Application Scenarios Derived from Quantitative Evidence


Probing MRN-Dependent ATM Activation in Cell-Free or Cellular Systems

Use Mirin at 10-50 μM to block MRN-dependent ATM activation (IC50 = 12 μM) without inhibiting ATM kinase activity directly [1]. This application is supported by the selectivity profile showing >100 μM IC50 against ATR and PI4K . Appropriate for experiments requiring dissection of upstream MRN signaling vs downstream ATM kinase functions.

Investigating HPV-Dependent Radiosensitization in Head and Neck Cancer Models

Apply Mirin in combination with ionizing radiation to HPV-negative HNSCC cell lines to assess radiosensitization effects on cell death, cell cycle arrest, and DNA damage [1]. HPV-positive lines and healthy fibroblasts serve as negative controls, as Mirin shows minimal effects in these contexts [1].

Studying Synthetic Lethality in BRCA2-Deficient Ovarian Cancer Models

Treat BRCA2-deficient ovarian cancer cell lines or 3D spheroids with Mirin to induce MRE11 blockade-dependent synthetic lethality [1]. Include BRCA2-proficient controls to confirm selectivity. This application is supported by clinical correlation data showing poor prognosis in patients with low BRCA2/high MRE11 tumors [1].

In Vivo Neuroblastoma Xenograft Studies Requiring Nanoparticle Formulation

For in vivo studies in MYCN-amplified neuroblastoma models, Mirin must be encapsulated in nanoparticles (e.g., 50 mg/kg dose) to achieve systemic bioavailability and tumor growth inhibition [1]. Unformulated Mirin is not suitable for in vivo administration due to poor pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mirin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.